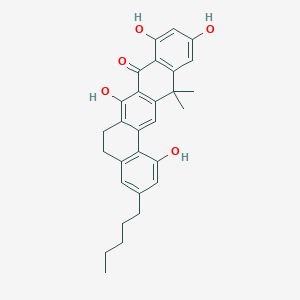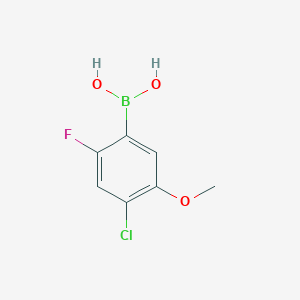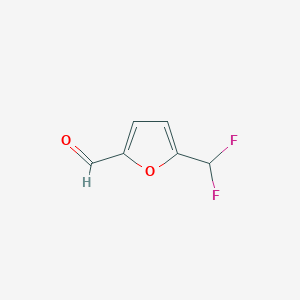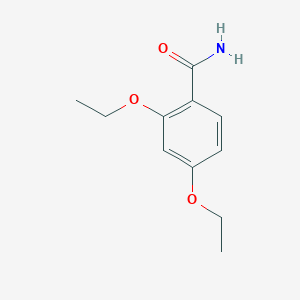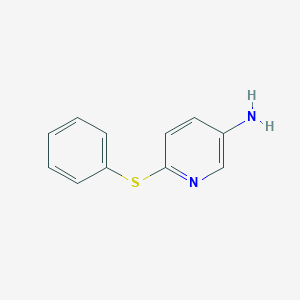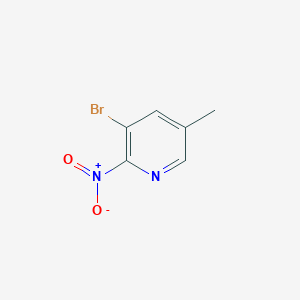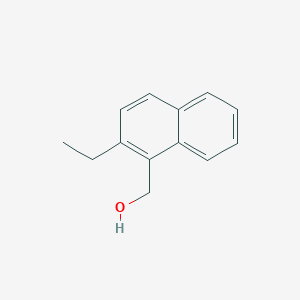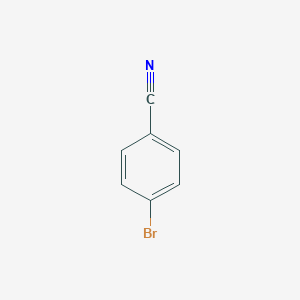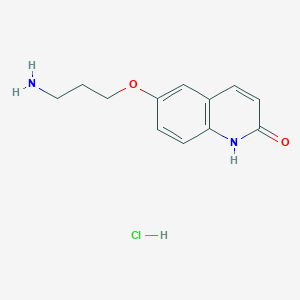
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-aminopropoxy)-1H-quinolin-2-one hydrochloride, also known as AQ-RA 741, is a chemical compound that belongs to the class of quinolone derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The exact mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has been found to have several biochemical and physiological effects in the body. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various experimental conditions. However, one of the limitations of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the scientific research of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741. One potential area of research is the development of novel drug delivery systems for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 and to identify potential drug targets for this compound.
Synthesis Methods
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 can be synthesized by a simple and efficient method from 2-hydroxy-3-methoxybenzaldehyde and 3-aminopropylamine. The reaction involves the condensation of these two compounds in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 hydrochloride salt.
Scientific Research Applications
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has shown promising results in various scientific research studies. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
151642-50-1 |
|---|---|
Product Name |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11;/h2-5,8H,1,6-7,13H2,(H,14,15);1H |
InChI Key |
PWHFSJTYJIXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



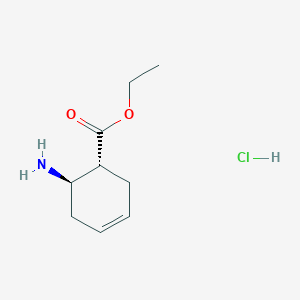
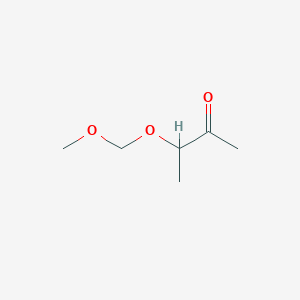
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
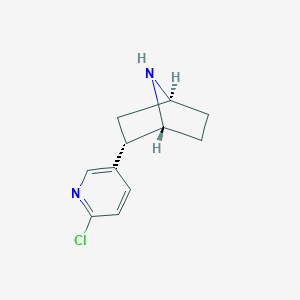
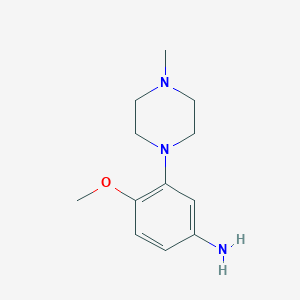
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
